4-Fluorobenzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide
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Overview
Description
4-Fluorobenzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorobenzyl group and a tetrahydrotriazolopyrimidine core, which are linked by a sulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This is achieved through the cyclization of appropriate precursors, such as hydrazides and esters of fluorinated acids, under specific conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the triazolopyrimidine core.
Formation of the Sulfide Bond: The final step involves the formation of the sulfide bond, typically through the reaction of a thiol with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfide bond to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or triazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Fluorobenzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Fluorobenzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- 3-(4-Pyridinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- 3-(2-Methoxyethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
4-Fluorobenzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide is unique due to the presence of the fluorobenzyl group and the specific arrangement of the triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13FN4S |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H13FN4S/c13-10-4-2-9(3-5-10)8-18-12-16-15-11-14-6-1-7-17(11)12/h2-5H,1,6-8H2,(H,14,15) |
InChI Key |
IKYOJPHXANHNSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NN=C(N2C1)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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